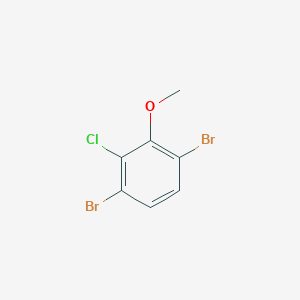

1,4-Dibromo-2-chloro-3-methoxybenzene

Description

1,4-Dibromo-2-chloro-3-methoxybenzene is a halogenated aromatic compound featuring bromine, chlorine, and methoxy functional groups. Its molecular structure (C₇H₅Br₂ClO) confers unique reactivity and physicochemical properties, making it valuable in organic synthesis, particularly as a building block for pharmaceuticals, agrochemicals, and advanced materials. The compound’s electron-withdrawing substituents (Br, Cl) and electron-donating methoxy group create a polarized aromatic system, influencing its solubility, stability, and interaction with nucleophiles or electrophiles .

Propriétés

Numéro CAS |

174913-42-9 |

|---|---|

Formule moléculaire |

C7H5Br2ClO |

Poids moléculaire |

300.37 g/mol |

Nom IUPAC |

1,4-dibromo-2-chloro-3-methoxybenzene |

InChI |

InChI=1S/C7H5Br2ClO/c1-11-7-5(9)3-2-4(8)6(7)10/h2-3H,1H3 |

Clé InChI |

VOVDZRSYJXLQDC-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=CC(=C1Cl)Br)Br |

Origine du produit |

United States |

Méthodes De Préparation

The synthesis of 1,4-Dibromo-2-chloro-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method includes the bromination of 2-chloro-3-methoxybenzene, followed by further bromination to achieve the desired substitution pattern. The reaction conditions often involve the use of bromine or bromine-containing reagents in the presence of a catalyst such as iron or aluminum chloride.

Industrial production methods may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

1,4-Dibromo-2-chloro-3-methoxybenzene undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The methoxy group can be oxidized to form corresponding quinones, while reduction reactions can lead to the formation of dehalogenated products.

Coupling Reactions: It can undergo coupling reactions with organometallic reagents to form more complex aromatic compounds.

Common reagents used in these reactions include butyllithium, Grignard reagents, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1,4-Dibromo-2-chloro-3-methoxybenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable intermediate in organic synthesis.

Biology and Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design. Its derivatives may exhibit biological activity, making it a candidate for further investigation in medicinal chemistry.

Industry: It is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mécanisme D'action

The mechanism by which 1,4-Dibromo-2-chloro-3-methoxybenzene exerts its effects depends on the specific reactions it undergoes. In electrophilic aromatic substitution reactions, the compound acts as an electrophile, forming a sigma complex with the aromatic ring. This intermediate then undergoes further reactions to yield the final product. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

To contextualize its properties, the compound is compared below with three analogs: 1,4-dibromo-2,3-difluorobenzene, 1,2-dichloro-4-methoxybenzene, and 2-bromo-3-chloro-5-methoxyphenol.

Table 1: Physicochemical Properties

Key Differences in Reactivity

- Electrophilic Substitution : The methoxy group in 1,4-Dibromo-2-chloro-3-methoxybenzene directs electrophiles to the para position relative to itself, unlike 1,4-dibromo-2,3-difluorobenzene, where fluorine’s inductive effect dominates, favoring meta substitution .

- Nucleophilic Displacement : Bromine atoms in the target compound undergo displacement more readily than chlorine or fluorine in analogs due to weaker C–Br bonds. For example, Suzuki coupling reactions proceed at 80°C with Pd catalysts, while 1,2-dichloro-4-methoxybenzene requires higher temperatures (>100°C) .

- Thermal Stability: The methoxy group enhances thermal stability compared to hydroxylated analogs like 2-bromo-3-chloro-5-methoxyphenol, which degrades above 150°C due to phenolic oxidation.

Limitations of Available Data

The evidence provided lacks direct comparative studies or experimental data for the target compound. Further research is required to validate:

- Toxicity profiles: No acute toxicity data are available for the methoxy variant.

- Catalytic Efficiency : Comparative studies on cross-coupling reactions with Pd/Ni catalysts are absent.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.